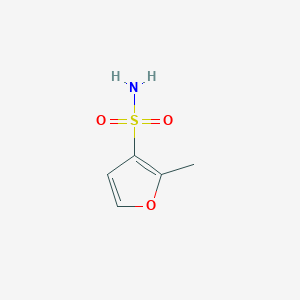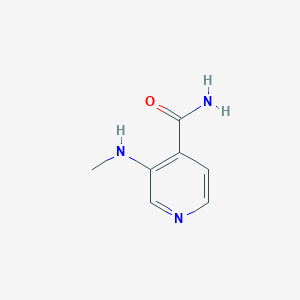![molecular formula C8H4F3N3O B15247640 2,2,2-Trifluoro-1-imidazo[1,2-a]pyrimidin-3-ylethanone CAS No. 691372-19-7](/img/structure/B15247640.png)
2,2,2-Trifluoro-1-imidazo[1,2-a]pyrimidin-3-ylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trifluoro-1-imidazo[1,2-a]pyrimidin-3-ylethanone is a compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry due to their potential therapeutic properties .
Vorbereitungsmethoden
The synthesis of 2,2,2-Trifluoro-1-imidazo[1,2-a]pyrimidin-3-ylethanone can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyrimidine with trifluoroacetyl chloride under basic conditions. This reaction typically requires a solvent such as dichloromethane and a base like triethylamine . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
2,2,2-Trifluoro-1-imidazo[1,2-a]pyrimidin-3-ylethanone undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like ethanol or acetonitrile, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted imidazo[1,2-a]pyrimidines .
Wissenschaftliche Forschungsanwendungen
2,2,2-Trifluoro-1-imidazo[1,2-a]pyrimidin-3-ylethanone has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,2,2-Trifluoro-1-imidazo[1,2-a]pyrimidin-3-ylethanone involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . The pathways involved can vary depending on the specific biological activity being studied, but often include key signaling pathways related to cell growth and proliferation .
Vergleich Mit ähnlichen Verbindungen
2,2,2-Trifluoro-1-imidazo[1,2-a]pyrimidin-3-ylethanone can be compared with other similar compounds, such as:
2,2,2-Trifluoro-1-imidazo[1,2-a]pyridin-3-ylethanone: This compound has a similar structure but with a pyridine ring instead of a pyrimidine ring.
2,2,2-Trifluoro-1-imidazo[1,2-a]pyrazin-3-ylethanone: This compound features a pyrazine ring and may exhibit different biological activities.
The uniqueness of this compound lies in its specific trifluoromethyl group and imidazo[1,2-a]pyrimidine core, which contribute to its distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
691372-19-7 |
|---|---|
Molekularformel |
C8H4F3N3O |
Molekulargewicht |
215.13 g/mol |
IUPAC-Name |
2,2,2-trifluoro-1-imidazo[1,2-a]pyrimidin-3-ylethanone |
InChI |
InChI=1S/C8H4F3N3O/c9-8(10,11)6(15)5-4-13-7-12-2-1-3-14(5)7/h1-4H |
InChI-Schlüssel |
CVNCKXSXISXEOF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN2C(=CN=C2N=C1)C(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-amino-4-oxo-3H-pyrido[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B15247570.png)
![7-Benzyl-4-methyl-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B15247574.png)




![5-((4-Hydroxy-1-(3-phenylpropanoyl)piperidin-4-yl)methyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B15247615.png)
![2-Bromoimidazo[2,1-b]thiazole-6-carboxamide](/img/structure/B15247625.png)
![disodium;4-[2-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-oxidophosphoryl]oxyethylamino]-4-oxobutanoate](/img/structure/B15247627.png)

![7-(Trifluoromethyl)imidazo[1,2-b][1,2,4]triazine](/img/structure/B15247661.png)

